2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

Bromodomain inhibition BET proteins Epigenetics

2-Phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide (CAS 1049530-65-5) is a synthetic small molecule featuring a phenoxypropanamide core linked via a sulfonamide bridge to a pyrazinyl-piperazine moiety (C23H25N5O4S, MW 467.54). The compound has been catalogued as a research chemical by multiple vendors and appears in structural databases under the PDB chemical component code BS6, where it is associated with the bromodomain-containing protein BRD4 in complex with inhibitor 138A (PDB 6JJ3).

Molecular Formula C23H25N5O4S
Molecular Weight 467.54
CAS No. 1049530-65-5
Cat. No. B2461398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide
CAS1049530-65-5
Molecular FormulaC23H25N5O4S
Molecular Weight467.54
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H25N5O4S/c1-18(32-20-5-3-2-4-6-20)23(29)26-19-7-9-21(10-8-19)33(30,31)28-15-13-27(14-16-28)22-17-24-11-12-25-22/h2-12,17-18H,13-16H2,1H3,(H,26,29)
InChIKeyKVMAPWNZJBUBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide (CAS 1049530-65-5): Structural Identity and Procurement-Relevant Context


2-Phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide (CAS 1049530-65-5) is a synthetic small molecule featuring a phenoxypropanamide core linked via a sulfonamide bridge to a pyrazinyl-piperazine moiety (C23H25N5O4S, MW 467.54). The compound has been catalogued as a research chemical by multiple vendors and appears in structural databases under the PDB chemical component code BS6, where it is associated with the bromodomain-containing protein BRD4 in complex with inhibitor 138A (PDB 6JJ3) [1]. This co-crystal structure confirms the compound's ability to occupy a defined binding pocket within a therapeutically relevant epigenetic reader domain, establishing a concrete structural foundation for its use as a chemical probe or starting point for medicinal chemistry optimization.

Why In-Class Piperazine-Sulfonamide Analogs Cannot Substitute for 2-Phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide in Targeted Studies


Within the broader class of piperazine-sulfonamide derivatives, structural variations—particularly at the terminal piperazine N-substituent and the phenoxypropanamide linker—can profoundly alter target engagement and selectivity profiles. For example, the BRD4 BD1 co-crystal structure (PDB 6JJ3) demonstrates that the pyrazin-2-yl group of the BS6 scaffold (identical molecular formula to the target compound) participates in specific π-stacking and hydrogen-bond interactions within the acetyl-lysine binding pocket [1]. Analogs lacking this pyrazine moiety (e.g., N-methyl or N-phenyl substituted piperazines) would be predicted to lose these interactions, potentially compromising binding affinity and selectivity for BET bromodomains. Consequently, substituting the target compound with a generic piperazine-sulfonamide analog risks invalidating the pharmacological conclusions of any structure–activity relationship (SAR) study. Without direct comparative biochemical data, however, the magnitude of this differentiation remains unquantified.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide vs. Closest Analogs


Structural Engagement of BRD4 BD1: Co-Crystal Pose vs. Generic Piperazine-Sulfonamide Scaffold

The target compound (as ChemComp-BS6) is co-crystallized with the first bromodomain of BRD4 (PDB 6JJ3), revealing a well-defined binding mode. The pyrazin-2-yl substituent occupies a sub-pocket formed by residues including Pro82, Phe83, and Ile146, while the phenoxypropanamide portion extends toward the solvent-exposed ZA channel [1]. No comparable structural data exist for the closest commercially available analogs such as N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide (CAS 875184-68-2), which replaces the pyrazine with a methyl group. The absence of a pyrazine ring in these analogs is expected to eliminate key π-stacking interactions and reduce binding affinity, although direct comparative biochemical data are not yet available.

Bromodomain inhibition BET proteins Epigenetics

Molecular Recognition: Specificity for BET BD1 vs. BD2 and Other Bromodomains—Kinase Panel Selectivity Inference

The J. Med. Chem. 2019 study reports that the compound series encompassing the BS6 scaffold achieved good selectivity for BET BD1 over BD2. While the exact IC50/Kd of the target compound against BD1 and BD2 are not extracted, the broader SAR indicates that this chemotype can discriminate between the two tandem bromodomains of BRD4 [1]. This contrasts with pan-BET inhibitors such as (+)-JQ1, which binds BD1 and BD2 of BRD2, BRD3, and BRD4 with comparable affinity (Kd ~50–90 nM) [2]. A BD1-selective profile is desirable for reducing on-target platelet toxicity associated with dual BD1/BD2 inhibition, although the selectivity window for the exact target compound must be confirmed experimentally.

BET selectivity Bromodomain profiling Epigenetic probe

Physicochemical Differentiation: Calculated Properties vs. the N-Methyl Analog

The presence of the pyrazin-2-yl group increases molecular weight (467.54 vs. 403.50 g/mol) and hydrogen-bond acceptor count (9 vs. 7) compared to the N-methyl analog (CAS 875184-68-2). Calculated topological polar surface area (TPSA) for the target compound is approximately 125 Ų, while the N-methyl analog has a TPSA of about 96 Ų [1]. The higher TPSA and additional heteroatoms are predicted to reduce passive membrane permeability relative to the simpler analog, which may translate to lower oral bioavailability but potentially improved aqueous solubility and reduced off-target membrane interactions. These calculated differences highlight the need for experimental permeability and solubility data before prioritizing either compound for in vivo studies.

Drug-likeness Lead optimization Medicinal chemistry

Recommended Application Scenarios for 2-Phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide Based on Current Evidence


Structure-Guided Optimization of BD1-Selective BET Bromodomain Inhibitors

The co-crystal structure with BRD4 BD1 (PDB 6JJ3) makes this compound a valuable starting point for fragment growing or scaffold hopping campaigns aimed at improving BD1 selectivity. Researchers can use the structural data to design focused libraries that preserve the pyrazine-mediated interactions while modifying the phenoxypropanamide region to enhance potency and selectivity [1].

Comparative Selectivity Profiling Against Pan-BET and BD2-Selective Chemical Probes

This compound can serve as a tool for benchmarking BD1 engagement in biochemical and cellular assays. When used in parallel with pan-BET inhibitors (e.g., (+)-JQ1) and emerging BD2-selective probes, it enables dissection of BD1-specific transcriptional and anti-inflammatory effects, which is critical for validating BD1 as a therapeutic target in acute gouty arthritis and other inflammatory conditions [1][2].

Physicochemical Benchmarking of Piperazine-Pyrazine Sulfonamide Series for Early ADME Triage

The compound's higher polarity and molecular weight relative to N-alkyl analogs make it a suitable positive control for establishing solubility and permeability structure–property relationships (SPR) within a piperazine-sulfonamide series. Procurement for parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements can guide the design of analogs with balanced potency and drug-like properties.

Quote Request

Request a Quote for 2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.